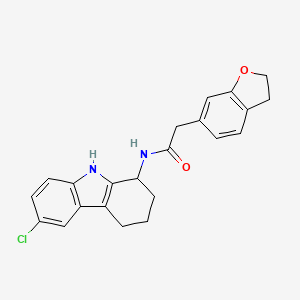

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,3-dihydrobenzofuran-6-yl)acetamide

Description

This compound features a tetrahydrocarbazole core substituted with a chlorine atom at the 6-position and a 2,3-dihydrobenzofuran-6-yl acetamide side chain. The carbazole scaffold is known for its pharmacological versatility, including antiviral and anticancer activities.

Properties

Molecular Formula |

C22H21ClN2O2 |

|---|---|

Molecular Weight |

380.9 g/mol |

IUPAC Name |

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide |

InChI |

InChI=1S/C22H21ClN2O2/c23-15-6-7-18-17(12-15)16-2-1-3-19(22(16)25-18)24-21(26)11-13-4-5-14-8-9-27-20(14)10-13/h4-7,10,12,19,25H,1-3,8-9,11H2,(H,24,26) |

InChI Key |

LXQSQCMDHPQMKB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CC4=CC5=C(CCO5)C=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Molecular Targets:

Pathways Involved:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Pharmacological and Physicochemical Properties

- The dihydrobenzofuran’s ether oxygen may facilitate hydrogen bonding with biological targets, unlike the pyridine in GSK983, which relies on aromatic π-π interactions .

Synthetic Accessibility :

- GSK983 employs asymmetric synthesis for enantiomeric purity, while the target compound likely uses simpler coupling reactions, similar to the phenyl carbonyl analog in .

- The triazole-containing analog in utilizes 1,3-dipolar cycloaddition (click chemistry), offering modularity but requiring azide precursors.

- Spectroscopic Characterization: IR spectra of analogs (e.g., 1678 cm⁻¹ for C=O in , 1630 cm⁻¹ for C=N in ) highlight functional group differences. The target compound’s acetamide C=O stretch is expected near 1680 cm⁻¹. HRMS data (e.g., [M+H]+ = 393.1112 in ) confirm molecular formulas, a critical step for validating novel derivatives.

Biological Activity

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,3-dihydrobenzofuran-6-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C20H21ClN2O

- Molecular Weight : 340.84654 g/mol

- CAS Number : 121593-98-4

Antimicrobial Activity

Research has indicated that carbazole derivatives exhibit notable antimicrobial properties. For instance, N-substituted carbazole derivatives have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound this compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Properties

Carbazole derivatives are also recognized for their anticancer effects. A study reported that compounds with similar structures exhibited cytotoxicity against lung carcinoma (A549) and glioma (C6) cell lines. The IC50 values for these compounds ranged from 5.9 µg/mL to 25.7 µg/mL . The specific activity of this compound against cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent.

Neuroprotective Effects

Neuroprotective activities have been observed in some carbazole derivatives. For instance, compounds were shown to protect neuronal cells from glutamate-induced toxicity at concentrations as low as 3 µM. This effect is attributed to their antioxidative properties . Further studies are needed to confirm the neuroprotective potential of this compound specifically.

The biological activity of this compound may be linked to its ability to interact with various biological targets:

- Inhibition of Enzymes : Some studies suggest that carbazole derivatives can inhibit key enzymes involved in cancer progression and inflammation.

- Signal Transduction Modulation : Compounds have been shown to affect signal transducers like STAT3, which is associated with tumorigenesis. Inhibiting STAT3 activation could provide a mechanism for anticancer activity .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.